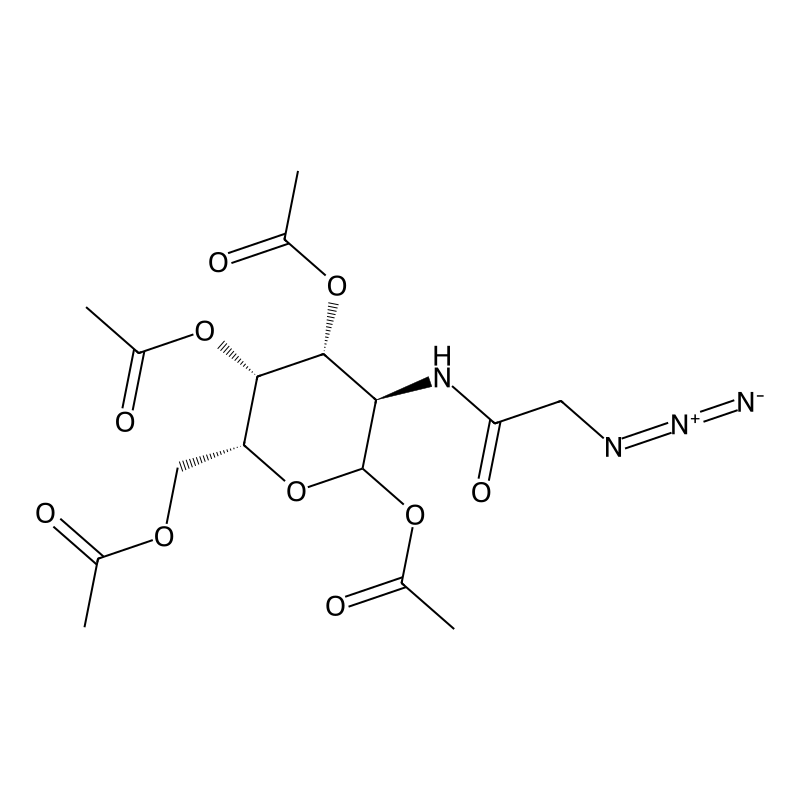

Ac4GalNAz

Content Navigation

Avoid labeling failures: Ac4GalNAz bypasses the UDP-GlcNAc pyrophosphorylase bottleneck that renders Ac4GlcNAz ineffective. • Enables live-cell SPAAC imaging without copper toxicity. • Labels O-GlcNAcylated proteins and glycoRNAs for enrichment and sequencing. • No membrane permeabilization required unlike non-acetylated GalNAz. Shipped ambient; store at -20°C.

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

Isomeric SMILES

Synonyms

Purity

Package Size

Tetraacetylated N-azidoacetylgalactosamine (Ac4GalNAz, CAS 653600-56-7) is a premier metabolic chemical reporter engineered for the bioorthogonal tracking, enrichment, and imaging of O-linked glycoproteins and glycoRNAs. By functioning as a membrane-permeable prodrug, the four O-acetyl groups mask the hydrophilic hydroxyls, ensuring rapid cellular uptake before being cleaved by intracellular esterases to yield the active azido-sugar . Once processed via the GalNAc salvage pathway, the azide moiety serves as an inert, highly specific chemical handle that reacts seamlessly with alkyne- or cyclooctyne-functionalized probes. For procurement professionals and lead scientists, Ac4GalNAz represents the industry standard for O-glycan metabolic labeling because it bridges the gap between highly efficient cellular incorporation and downstream compatibility with both copper-catalyzed (CuAAC) and copper-free (SPAAC) click chemistry workflows.

Research Fit

Substituting Ac4GalNAz with closely related analogs routinely leads to experimental failure or severe signal attenuation. A common procurement mistake is purchasing Ac4GlcNAz to study O-GlcNAcylation; however, Ac4GlcNAz suffers from poor metabolic incorporation due to a severe enzymatic bottleneck at the UDP-GlcNAc pyrophosphorylase step[1]. Conversely, Ac4GalNAz bypasses this bottleneck and is efficiently epimerized intracellularly, making it the superior choice even for O-GlcNAc targets. Furthermore, utilizing non-acetylated GalNAz results in insufficient membrane permeability, requiring prohibitively high reagent concentrations or membrane permeabilization that disrupts live-cell physiology[2]. Finally, substituting the azide functional group with a terminal alkyne (e.g., Ac4GalNAl) forces the use of copper-catalyzed click chemistry (CuAAC), which introduces heavy metal toxicity that is strictly incompatible with live-cell or in vivo tracking .

Substitution Risk

References

- [1] Boyce et al. (2011). Metabolic cross-talk allows labeling of O-linked β-N-acetylglucosamine-modified proteins via the N-acetylgalactosamine salvage pathway. PNAS, 108(8), 3141-3146.

- [2] Zheng et al. (2020). User-friendly bioorthogonal reactions click to explore glycan functions in complex biological systems. Bioconjugate Chemistry.

O-GlcNAc Labeling via Pathway Bypass

Counterintuitively, Ac4GalNAz is a vastly superior reagent for labeling O-GlcNAcylated proteins compared to the direct analog Ac4GlcNAz. Ac4GlcNAz exhibits weak incorporation due to the rate-limiting UDP-GlcNAc pyrophosphorylase step in the GlcNAc salvage pathway. Ac4GalNAz bypasses this bottleneck via the GalNAc salvage pathway and is subsequently converted by the GALE epimerase into UDP-GlcNAz, yielding robust, detectable labeling signals [1].

| Evidence Dimension | Intracellular UDP-sugar conversion and protein labeling intensity |

| Target Compound Data | Ac4GalNAz yields an approximate 3:1 ratio of UDP-GlcNAz to UDP-GalNAz intracellularly, resulting in robust O-GlcNAc protein labeling. |

| Comparator Or Baseline | Ac4GlcNAz yields weak to no detectable labeling due to pathway bottlenecks. |

| Quantified Difference | Ac4GalNAz circumvents the GlcNAc salvage bottleneck, providing significantly higher O-GlcNAc labeling efficiency. |

| Conditions | Mammalian cell culture metabolic labeling followed by tandem affinity purification and western blot. |

Buyers targeting O-GlcNAcylation must procure Ac4GalNAz rather than the direct GlcNAc analog to achieve viable mass spectrometry or imaging signals.

Live-Cell SPAAC Compatibility

The azide functional group of Ac4GalNAz enables Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) using cyclooctynes (e.g., DBCO or DIFO) without the need for metal catalysts. In contrast, alkyne-tagged analogs require copper-catalyzed azide-alkyne cycloaddition (CuAAC), which generates reactive oxygen species and induces cellular toxicity, altering the very physiological states being studied .

| Evidence Dimension | Catalyst requirement and cellular toxicity |

| Target Compound Data | Ac4GalNAz reacts via SPAAC with 100% copper-free conditions, maintaining membrane integrity and cell viability. |

| Comparator Or Baseline | Alkyne-tagged analogs require toxic Cu(I) catalysts (CuAAC). |

| Quantified Difference | Elimination of heavy-metal toxicity, enabling longitudinal live-cell and in vivo studies. |

| Conditions | In vivo imaging and live-cell surface glycoprotein tracking. |

Essential for procurement when designing live-cell or in vivo animal studies where copper toxicity would confound biological readouts.

Exosomal glycoRNA Specificity

Recent breakthroughs in epitranscriptomics have identified small noncoding glycoRNAs within extracellular exosomes. When evaluated head-to-head, Ac4GalNAz exclusively and robustly labels these exosomal glycoRNAs, whereas Ac4ManNAz and Ac4GlcNAz fail to yield detectable biotinylated exosomal RNA species under identical labeling and SPAAC conditions [1].

| Evidence Dimension | Exosomal RNA labeling specificity |

| Target Compound Data | Ac4GalNAz produces distinct, robust biotinylated RNA signals localized exclusively within exosomes. |

| Comparator Or Baseline | Ac4ManNAz and Ac4GlcNAz yield no detectable exosomal glycoRNA labeling. |

| Quantified Difference | Ac4GalNAz provides absolute specificity for the newly discovered extracellular exosomal glycoRNA pool. |

| Conditions | HeLa cell exosome isolation followed by SPAAC and agarose gel electrophoresis. |

Laboratories pioneering epitranscriptomic and glycoRNA research must select Ac4GalNAz to successfully isolate and sequence these novel targets.

Peracetylation-Driven Cellular Uptake

Ac4GalNAz functions as a highly efficient prodrug. The four O-acetyl groups mask the hydrophilic hydroxyls of the sugar, increasing lipophilicity and allowing rapid passive diffusion across the plasma membrane. This enables optimal metabolic labeling at low working concentrations (25–75 μM), whereas free, non-acetylated GalNAz requires massive concentration increases or membrane disruption to achieve comparable intracellular UDP-sugar pools .

| Evidence Dimension | Working concentration and membrane permeability |

| Target Compound Data | Ac4GalNAz achieves optimal labeling at 25–75 μM. |

| Comparator Or Baseline | Free GalNAz requires prohibitively high concentrations or permeabilization. |

| Quantified Difference | Orders of magnitude higher membrane permeability and intracellular accumulation. |

| Conditions | Standard mammalian cell culture media supplementation. |

Maximizes the number of assays per milligram procured, significantly reducing the cost per experiment while preventing osmotic stress in sensitive cell lines.

O-GlcNAc Proteomics & Mass Spectrometry

Due to its ability to bypass the UDP-GlcNAc pyrophosphorylase bottleneck, Ac4GalNAz is the reagent of choice for enriching O-GlcNAcylated proteins. It is deployed in tandem affinity purification workflows to identify low-abundance intracellular signaling proteins via mass spectrometry [1].

In Vivo Tumor Glycan Imaging

Ac4GalNAz is utilized in live-cell and in vivo cancer models to track aberrant mucin-type O-glycosylation. By leveraging copper-free SPAAC with DBCO-fluorophores, researchers can image tumor glycan dynamics without the confounding toxicity of heavy metal catalysts .

Exosomal glycoRNA Isolation & Sequencing

As the only metabolic reporter proven to robustly label exosomal glycoRNAs, Ac4GalNAz is critical for epitranscriptomic workflows. It allows researchers to isolate, quantify, and sequence small noncoding RNAs encapsulated within extracellular vesicles [2].

Application Fit Matrix

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Explore Compound Types